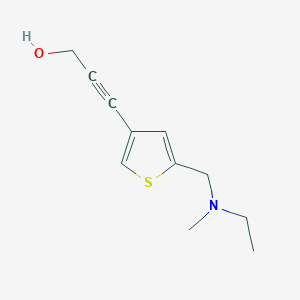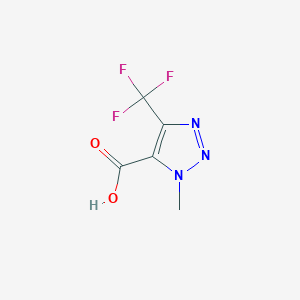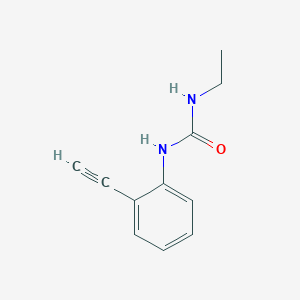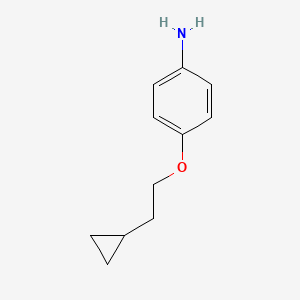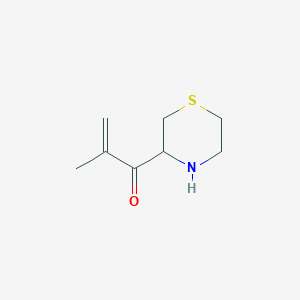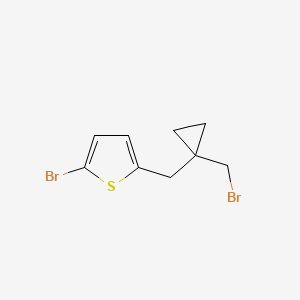
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the thiophene ring, along with a cyclopropylmethyl group attached to the 5 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the metalation-alkylation reaction, where 2-bromothiophene undergoes metalation followed by alkylation with various electrophiles to form the desired product . Another approach involves the coupling of 2-bromothiophene with bromomethylcyclopropane under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of novel materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of advanced materials, including organic thin-film transistors.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets, potentially affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: A simpler analog with only one bromine atom.
2-(Bromomethyl)thiophene: Contains a bromomethyl group but lacks the cyclopropylmethyl group.
Other Brominated Thiophenes: Various derivatives with different substitution patterns.
Eigenschaften
Molekularformel |
C9H10Br2S |
|---|---|
Molekulargewicht |
310.05 g/mol |
IUPAC-Name |
2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
InChI-Schlüssel |
UIAKEZSBGWEXGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(S2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


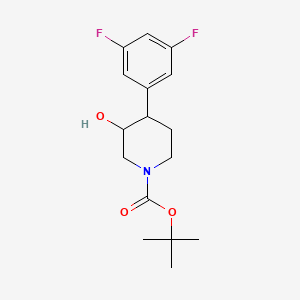
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
